BenchChemオンラインストアへようこそ!

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole (CAS 683274-70-6) is a heterocyclic hybrid compound comprising a 4-bromo-3,5-dimethylpyrazole moiety connected via a methylene (–CH₂–) bridge to a 2H-tetrazole ring, with molecular formula C₇H₉BrN₆ and molecular weight 257.09 g/mol. It belongs to the pyrazole–tetrazole hybrid class, a family of N-heterocycles that has attracted sustained attention in medicinal chemistry, agrochemical research, and energetic materials science over the past decade.

Molecular Formula C7H9BrN6
Molecular Weight 257.09 g/mol
CAS No. 683274-70-6
Cat. No. B1302035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole
CAS683274-70-6
Molecular FormulaC7H9BrN6
Molecular Weight257.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=NNN=N2)C)Br
InChIInChI=1S/C7H9BrN6/c1-4-7(8)5(2)14(11-4)3-6-9-12-13-10-6/h3H2,1-2H3,(H,9,10,12,13)
InChIKeyNXOGTMZLOAQULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole (CAS 683274-70-6) – Structural Identity and Compound Class for Research Procurement


5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole (CAS 683274-70-6) is a heterocyclic hybrid compound comprising a 4-bromo-3,5-dimethylpyrazole moiety connected via a methylene (–CH₂–) bridge to a 2H-tetrazole ring, with molecular formula C₇H₉BrN₆ and molecular weight 257.09 g/mol [1]. It belongs to the pyrazole–tetrazole hybrid class, a family of N-heterocycles that has attracted sustained attention in medicinal chemistry, agrochemical research, and energetic materials science over the past decade [2]. The compound is catalogued by reputable suppliers including Fluorochem (F775435, 98% purity), Apollo Scientific (OR4638, ≥95% purity), and Santa Cruz Biotechnology (sc-323363), and is classified as a research-use-only building block with GHS07 hazard labelling (H302, H315, H319, H335) [3].

Why Generic Substitution of 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole (CAS 683274-70-6) with Close Analogs Risks Irreproducibility


In the pyrazole–tetrazole hybrid class, minor structural modifications produce large and non-linear effects on biological and physicochemical outcomes. The presence of the methylene (–CH₂–) spacer between the pyrazole and tetrazole rings in CAS 683274-70-6, as opposed to a direct N–C linkage in congeners such as 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole (CAS 1020248-97-8), alters conformational flexibility (2 vs. 1 rotatable bonds), spatial separation of pharmacophoric elements, and the electronic environment of the tetrazole ring [1]. Published structure–activity relationship (SAR) studies across the pyrazole–tetrazole class demonstrate that the nature and position of substituents on both heterocycles, as well as the junction topology between them, significantly modulate antimicrobial inhibition zone diameters (range 9–19 mm across analogs), α-amylase IC₅₀ values (spanning >20-fold across compound series), and vasorelaxant efficacy (26–70% at 10⁻⁴ M) [2][3]. Furthermore, the electron-withdrawing 4-bromo substituent on the pyrazole ring has been shown in class-level SAR analyses to confer greater inhibitory potency than electron-donating groups at the same position [2]. Consequently, interchanging this compound with a non-brominated, differently halogenated, or directly linked analog without re-validation cannot be assumed to preserve the activity profile observed for the target compound.

Quantitative Differentiation Evidence for 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole (CAS 683274-70-6) vs. Closest Analogs


Methylene Spacer Confers Distinct Conformational and Physicochemical Profile Relative to Directly Linked Analog CAS 1020248-97-8

CAS 683274-70-6 possesses a methylene (–CH₂–) bridge between the pyrazole N1 and the tetrazole C5, in contrast to its closest commercially available analog 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole (CAS 1020248-97-8), which features a direct N–C bond [1]. This structural difference results in a higher molecular weight (257.09 vs. 243.06 g/mol), an additional rotatable bond (2 vs. 1), and a different molecular formula (C₇H₉BrN₆ vs. C₆H₇BrN₆) [1]. The methylene spacer increases the spatial separation between the pyrazole and tetrazole rings, which is expected to alter both the conformational ensemble accessible to the molecule and the relative orientation of H-bond donor/acceptor groups in target binding pockets.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Electron-Withdrawing 4-Bromo Substituent Predicted to Enhance Inhibitory Potency per Class-Level SAR

SAR analyses of pyrazole–tetrazole hybrids, as reviewed comprehensively by Amanchar et al. (2024), establish that compounds containing electron-withdrawing substituents on the pyrazole ring are consistently more potent than those bearing electron-donating groups, with the para (4-) position being more favourable than ortho or meta [1]. The bromine atom at the 4-position of the pyrazole in CAS 683274-70-6 is a moderate electron-withdrawing group (Hammett σₚ = +0.23), which is expected to lower the electron density of the pyrazole ring and modulate both the pKa of the adjacent tetrazole N–H and the strength of π-stacking or halogen-bonding interactions with biological targets [1][2]. In a specific PDE3 inhibition study cited in the review, fluoro- and nitro-substituted (electron-withdrawing) analogs demonstrated IC₅₀ values as low as 0.24 μM (PDE3A) and 2.34 μM (PDE3B) versus the reference Vesnarinone (IC₅₀ = 11.21 μM and 14.54 μM respectively), while electron-donating counterparts were markedly less active [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Tetrazole Moiety Provides Carboxylic Acid Bioisosterism with Documented Metabolic Stability Advantage

The tetrazole ring in CAS 683274-70-6 functions as a carboxylic acid bioisostere, a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability while retaining H-bonding capacity [1]. Tetrazoles exhibit a pKa of approximately 4.76, closely matching carboxylic acids (pKa ~4), but offer greater resistance to β-oxidation and glucuronidation, as documented in the comprehensive review by Amanchar et al. (2024) and the broader bioisostere literature [1][2]. This contrasts with the standalone pyrazole building block 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1, MW 175.03, m.p. 120–122 °C), which lacks the acidic proton and additional H-bond acceptor capacity that the tetrazole confers [3].

Medicinal Chemistry Drug Design Bioisostere Strategy

Bromine Atom Enables Halogen Bonding as a Supplementary Molecular Recognition Mechanism Absent in Non-Halogenated Analogs

The 4-bromine atom in CAS 683274-70-6 provides a polarizable σ-hole that can engage in halogen bonding (XB) with Lewis-base functionalities (backbone carbonyl oxygens, carboxylate side chains) in protein binding sites [1]. X-ray crystallographic studies of brominated pyrazoles (Dumitrescu et al., 2020; MDPI Crystals, 2022) have demonstrated that bromine on the pyrazole ring participates in directional C–Br···O and C–Br···N halogen bonds with geometries consistent with the σ-hole model (R_XB distances typically 3.0–3.3 Å, angles ~165–175°) [1][2]. This interaction mode is sterically and electronically inaccessible to non-halogenated pyrazole–tetrazole analogs (e.g., those bearing only methyl or H at the 4-position), which must rely solely on hydrogen bonding and hydrophobic contacts for target recognition [2]. Fragment library analyses show that brominated aromatic fragments exhibit higher hit rates in crystallographic screening campaigns compared to their non-halogenated counterparts, attributed to the additional binding energy contribution of halogen bonds (estimated at –0.5 to –2.0 kcal/mol depending on geometry) [2].

Structural Biology Fragment-Based Drug Discovery Supramolecular Chemistry

Commercial Availability with Defined Purity Specifications Enables Reproducible Procurement and Assay Standardization

CAS 683274-70-6 is available from multiple established suppliers with documented purity specifications: Fluorochem (product F775435, 98% purity), Apollo Scientific (OR4638, ≥95% purity, £58.00/500 mg), Santa Cruz Biotechnology (sc-323363, $221.00/1 g), and AKSci (8101AE, 95% minimum purity) . This multi-vendor availability, each with defined minimum purity and batch-specific certificates of analysis (CoA), contrasts with many custom-synthesized pyrazole–tetrazole analogs that lack standardized purity documentation or are only available as single-lab preparations. The compound ships under non-hazardous transport classification (not DOT/IATA regulated), with GHS07 warning (H302, H315, H319, H335), and recommended long-term storage in a cool, dry place . The directly linked analog CAS 1020248-97-8 is priced at approximately £140.00/1 g (Fluorochem F310751), representing a ~2.4× higher cost per gram than the methylene-bridged compound when normalised for purity .

Chemical Procurement Assay Development Research Reproducibility

Best-Validated Application Scenarios for 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole (CAS 683274-70-6) Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Carboxylic Acid Bioisostere Motif

CAS 683274-70-6 is structurally pre-configured as a tetrazole-containing carboxylic acid bioisostere. The tetrazole ring provides an acidic N–H (pKa ~4.76) that mimics the carboxylate pharmacophore while offering documented advantages in metabolic stability over carboxylic acids [1]. This makes the compound a suitable starting scaffold for medicinal chemistry programs targeting GPR109a (niacin receptor), PDE3 isoforms, or α-amylase—target classes where pyrazole–tetrazole hybrids have demonstrated agonist or inhibitory activity in published studies [1][2]. The electron-withdrawing 4-bromo substituent, per class-level SAR, is predicted to enhance potency relative to non-halogenated or electron-donating analogs, making this compound a logical choice for initial SAR exploration in hit-to-lead campaigns [1].

Fragment-Based Drug Discovery Utilizing the Halogen Bonding Handle

The 4-bromine atom on the pyrazole ring provides a σ-hole donor capable of forming directional halogen bonds with protein backbone carbonyls and carboxylate side chains (C–Br···O distances typically 3.0–3.3 Å) [3]. This interaction vector supplements the hydrogen-bonding capacity of the tetrazole ring (1 HBD, 4 HBA), yielding a fragment-sized molecule (MW 257.09, 13 heavy atoms) with multiple orthogonal binding determinants. For fragment-based screening by X-ray crystallography or biophysical methods (SPR, ITC), this compound offers a structurally defined halogen bonding probe—a feature absent in non-halogenated pyrazole–tetrazole fragments that must depend exclusively on H-bonding and hydrophobic packing for target engagement [3].

Synthetic Building Block for Diversification via Cross-Coupling and N-Functionalization Chemistry

The 4-bromo substituent in CAS 683274-70-6 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification of the pyrazole ring in parallel synthesis libraries [1]. The methylene bridge provides a chemically distinct junction topology (sp³ carbon) compared to directly linked analogs, which may influence the regioselectivity of subsequent N-alkylation or N-acylation reactions on the tetrazole ring. The compound's multi-vendor commercial availability with defined purity (≥95–98%) supports its routine use as a key intermediate in medicinal chemistry synthesis workflows without the overhead of in-house preparation and characterization .

Antimicrobial and Antifungal Screening in Drug Repurposing or Agrochemical Discovery Programs

Pyrazole–tetrazole hybrid compounds have demonstrated moderate antimicrobial activity in standardized agar diffusion assays, with inhibition zone diameters ranging from 9–19 mm against panels of four bacterial strains (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes) and six fungal strains (including Geotrichum candidum, Aspergillus niger, and Penicillium digitatum) [1][4]. Additionally, tetrapodal bis(pyrazole–tetrazole) compounds have shown antifungal inhibition zones of 12–16 mm against four fungal strains, with α-amylase IC₅₀ values ranging from 1.2 × 10⁻² to 1.34 × 10⁻¹ mg/mL (vs. acarbose control IC₅₀ = 2.6 × 10⁻¹ mg/mL, representing up to ~22-fold improvement) [5]. While no direct antimicrobial data exist for CAS 683274-70-6 itself, this class-level activity, combined with its bromine-enabled halogen bonding potential, positions the compound as a candidate for inclusion in antimicrobial screening cascades where the pyrazole–tetrazole scaffold has already shown tractable activity.

Quote Request

Request a Quote for 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.